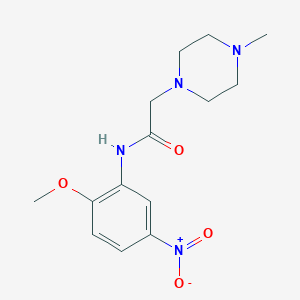

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Beschreibung

N-(2-Methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide (CAS: 882749-52-2) is a synthetic acetamide derivative characterized by a 2-methoxy-5-nitrophenyl group attached to the acetamide nitrogen and a 4-methylpiperazine moiety at the acetamide’s α-position. Its molecular formula is C₁₄H₂₀N₄O₄ (molecular weight: 308.34 g/mol) . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties and biological interactions.

Eigenschaften

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-16-5-7-17(8-6-16)10-14(19)15-12-9-11(18(20)21)3-4-13(12)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLMGIBNEORWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide, also known by its CAS number 882749-52-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula of this compound is C14H20N4O4, with a molecular weight of 308.34 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 308.34 g/mol |

| Boiling Point | 489.7 ± 45.0 °C |

| Density | 1.269 ± 0.06 g/cm³ |

| pKa | 13.06 ± 0.70 |

| LogP | Not specified |

Synthesis

The synthesis of this compound involves the reaction of specific precursors through methods such as alkylation and condensation reactions. The detailed synthetic route is often proprietary but generally follows established protocols for similar compounds in the literature.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study on related derivatives demonstrated their effectiveness in animal models using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests . The results showed that certain derivatives provided substantial protection against seizures, suggesting potential therapeutic applications for epilepsy.

Key findings from the anticonvulsant activity studies include:

- MES Test : Several compounds demonstrated protective effects at doses ranging from 100 mg/kg to 300 mg/kg.

- 6-Hz Model : Some derivatives showed activity in this model, indicating promise for treating therapy-resistant epilepsy.

The anticonvulsant activity is believed to be linked to the binding affinity of these compounds to neuronal voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .

Case Studies and Research Findings

-

Case Study on Anticonvulsant Activity :

In a study assessing various piperazine derivatives, it was found that modifications to the piperazine moiety significantly affected the anticonvulsant properties . The most potent derivative exhibited a delayed onset but prolonged action, highlighting the importance of structural optimization in drug design. -

Structure-Activity Relationship (SAR) :

The SAR analysis indicated that lipophilicity significantly influences the pharmacokinetics and efficacy of these compounds. More lipophilic molecules tended to show delayed but longer-lasting effects compared to less lipophilic counterparts . -

Safety Profile :

Initial toxicity assessments conducted via rotarod tests indicated that while some compounds were effective, they also presented varying degrees of neurological toxicity, necessitating further investigation into their safety profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and synthetic differences between the target compound and analogs from the provided evidence:

Key Observations:

The 2-methoxy group in the target compound may improve solubility relative to non-polar substituents like chloro or trifluoromethyl () .

Fluorinated piperazines (e.g., 4-(4-fluorophenyl) in ) may exhibit altered pharmacokinetics due to increased electronegativity .

Synthetic Yields and Complexity: Compounds with imidazothiazole cores (e.g., 5i in ) show moderate yields (71%) but require multi-step syntheses .

Spectral and Analytical Data

1H-NMR Signatures :

- The target compound’s methoxy group (δ ~3.8–4.0 ppm) and nitro group (deshielding adjacent protons to δ ~8.0–8.5 ppm) would dominate its NMR profile, similar to CID 4991500 .

- Piperazine protons typically resonate at δ ~2.5–3.5 ppm, with methyl groups (e.g., 4-methylpiperazine) appearing as singlets near δ ~2.3 ppm .

Mass Spectrometry :

- The target’s molecular ion ([M+H]⁺) at m/z 309.3 aligns with its molecular weight (308.34), consistent with Q-TOF data for analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.